3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and an isochromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl group to form 4-phenylpiperazine.
Coupling with Benzyl Group: The 4-phenylpiperazine is then coupled with a benzyl group through a carbonyl linkage, forming the intermediate compound.
Cyclization to Isochromenone: The final step involves the cyclization of the intermediate compound to form the isochromenone ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the piperazine and phenyl groups but differs in the presence of a pyrimidine ring instead of an isochromenone moiety.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in having a piperazine and phenyl group, but with an acetamide linkage.
Uniqueness
3-{2-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-1H-isochromen-1-one is unique due to its isochromenone ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other compounds with similar functional groups but different core structures.
Properties
Molecular Formula |
C27H24N2O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[[2-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]isochromen-1-one |
InChI |
InChI=1S/C27H24N2O3/c30-26(29-16-14-28(15-17-29)22-10-2-1-3-11-22)24-12-6-4-8-20(24)18-23-19-21-9-5-7-13-25(21)27(31)32-23/h1-13,19H,14-18H2 |
InChI Key |
IHHHAFBSYIYEAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3CC4=CC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.